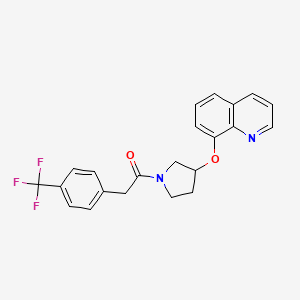

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Description

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a quinolin-8-yloxy group at the 3-position and a 4-(trifluoromethyl)phenyl ethanone moiety at the 1-position.

Properties

IUPAC Name |

1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-6-15(7-9-17)13-20(28)27-12-10-18(14-27)29-19-5-1-3-16-4-2-11-26-21(16)19/h1-9,11,18H,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLNWZTYPKCRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Quinolin-8-yloxy Intermediate: The synthesis begins with the preparation of the quinolin-8-yloxy intermediate. This can be achieved by reacting 8-hydroxyquinoline with an appropriate alkylating agent under basic conditions.

Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be accomplished by reacting the quinolin-8-yloxy intermediate with a suitable amine, such as pyrrolidine, under reflux conditions.

Introduction of Trifluoromethylphenyl Group: The final step involves the introduction of the trifluoromethylphenyl group. This can be achieved by reacting the pyrrolidine intermediate with a trifluoromethyl-substituted benzaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the carbonyl group of the ethanone moiety, resulting in the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include N-oxide derivatives, alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse chemical libraries for screening purposes.

Material Science: The compound’s unique electronic properties, imparted by the trifluoromethyl and quinoline groups, make it a subject of interest in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues, differing primarily in heterocyclic cores, substituents, and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

Heterocyclic Core: The target compound’s pyrrolidine ring (5-membered, one nitrogen) contrasts with piperazine (6-membered, two nitrogens) in and . Quinoline vs. pyrimidine (): Quinoline’s extended aromatic system may improve π-π stacking in receptor interactions, while pyrimidine’s smaller size favors solubility .

Substituent Effects: Trifluoromethyl Group: Universally present in compared compounds (Evidences 2, 4, 5, 8, 9), this group enhances lipophilicity (logP) and resistance to oxidative metabolism . Ethanone vs. Thione: The ethanone group in the target compound vs. thione in alters electronic properties; thiones may exhibit stronger hydrogen-bonding capacity .

Pharmacological and Physicochemical Profiles

- Target Compound: Predicted logP ~3.5 (based on trifluoromethyl and quinoline contributions), with moderate aqueous solubility. The pyrrolidine-quinoline linkage may confer blood-brain barrier permeability .

- Receptor Binding: Piperazine-containing analogues () exhibit nanomolar affinity for cannabinoid receptors, whereas the target compound’s pyrrolidine core may shift selectivity toward other targets .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone?

Answer:

The synthesis involves three key steps:

Pyrrolidine Functionalization : Introduce the quinolin-8-yloxy group via nucleophilic substitution or Mitsunobu reaction, leveraging pyrrolidine derivatives as intermediates (e.g., diazo-pyrrolidine precursors as in ).

Trifluoromethylphenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts acylation may attach the 4-(trifluoromethyl)phenyl group, using catalysts like Pd(dppf)Cl₂ (as in ).

Ethanone Formation : Ketone installation via oxidation of secondary alcohols or coupling with acetylating agents.

Purification typically involves column chromatography, with structural confirmation via ¹H/¹³C NMR and HRMS .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

- Spectroscopic Analysis :

- X-ray Crystallography (if applicable): Resolves stereochemistry, as seen in similar ethanone derivatives .

Advanced: How can researchers optimize the coupling efficiency between quinoline and pyrrolidine moieties?

Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated Ullmann couplings for aryl ether formation .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Temperature Control : Reactions at 80–100°C often improve yields while minimizing decomposition .

- Monitoring : Track progress via TLC or LC-MS to identify side products (e.g., quinoline dehalogenation).

Advanced: What strategies resolve discrepancies in biological activity data for this compound?

Answer:

- Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Reproducibility : Standardize cell-based assays (e.g., CB1/CB2 receptor binding protocols from ) with positive controls.

- Stereochemical Analysis : Use chiral HPLC or optical rotation to confirm enantiomeric purity, as racemic mixtures may skew activity .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets like CB1 receptors by modeling interactions with the quinoline and trifluoromethyl groups .

- ADMET Profiling : Tools like SwissADME estimate solubility (LogP ~3.5), CYP450 metabolism, and blood-brain barrier penetration.

- Docking Studies : Align the ethanone group in active sites (e.g., kinase domains) to rationalize structure-activity relationships .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to pyrrolidine derivatives in ).

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address low yields during the trifluoromethylphenyl incorporation step?

Answer:

- Precursor Optimization : Use boronic esters instead of acids for Suzuki coupling to enhance stability .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) while improving efficiency .

- Protecting Groups : Temporarily block reactive sites on pyrrolidine to prevent side reactions .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

- PXRD : Identifies crystalline vs. amorphous phases via diffraction patterns.

- DSC/TGA : Measures melting points and thermal stability (decomposition >200°C inferred from ).

- Solid-State NMR : Detects hydrogen-bonding networks affecting bioavailability.

Basic: What are the hypothesized biological targets of this compound?

Answer:

- Cannabinoid Receptors : Structural analogs (e.g., CB1 allosteric modulators in ) suggest activity via hydrophobic interactions.

- Kinases : The quinoline moiety may inhibit ATP-binding pockets in kinases like EGFR .

- Microbial Targets : Trifluoromethyl groups are common in antifungals, warranting antimicrobial screening .

Advanced: How can metabolomic studies elucidate the compound’s in vivo degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.